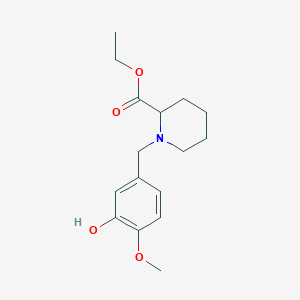![molecular formula C17H27NO B5233018 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. DMPP belongs to the class of pyrrolidine derivatives and is structurally similar to other compounds such as nicotine and anandamide.
Mecanismo De Acción
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine acts as an agonist for the alpha7 nAChR, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine can improve cognitive function and memory in animal models. Additionally, 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is its high selectivity for the alpha7 nAChR, which allows for more precise targeting of this receptor. However, one limitation of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine. One area of interest is the development of more potent and selective ligands for the alpha7 nAChR. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine on cognitive function and inflammation. Finally, there is potential for the development of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine-based therapeutics for the treatment of various diseases, including Alzheimer's disease and chronic pain.
Conclusion
In conclusion, 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is a promising compound with potential applications in pharmacology and medicine. Its high selectivity for the alpha7 nAChR and its various biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanisms underlying its effects and to develop more potent and effective 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine-based therapeutics.
Métodos De Síntesis
The synthesis of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine involves the reaction of 3,5-dimethylphenol with 1-bromo-5-chloropentane, followed by the addition of pyrrolidine and sodium hydride. The resulting compound is then purified through column chromatography to obtain pure 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been extensively studied for its potential applications in pharmacology and medicine. One of the most promising areas of research is the use of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine as a ligand for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning, memory, and inflammation.
Propiedades
IUPAC Name |
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-12-16(2)14-17(13-15)19-11-7-3-4-8-18-9-5-6-10-18/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOURYEXBVLUAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,5-Dimethylphenoxy)pentyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)